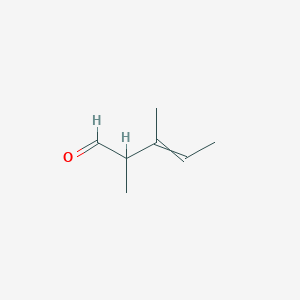

2,3-Dimethylpent-3-enal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58654-07-2 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2,3-dimethylpent-3-enal |

InChI |

InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-5,7H,1-3H3 |

InChI Key |

AIIKMMMSOHIJNB-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(C)C=O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,3 Dimethylpent 3 Enal

Carbonyl Reactivity: Aldehyde Moiety Transformations

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Center

The primary reaction mechanism for aldehydes is nucleophilic addition. A nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then protonated, typically by a weak acid or the solvent, to yield the final addition product. ncert.nic.in

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the partially positive carbonyl carbon. The π-electrons of the C=O bond move to the more electronegative oxygen atom.

Protonation: The resulting negatively charged alkoxide intermediate abstracts a proton from a source like water or a mild acid to form the neutral alcohol product.

For 2,3-dimethylpent-3-enal, the presence of electron-donating methyl groups at the C2 and C3 positions may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted enals. However, it readily undergoes addition reactions with a variety of nucleophiles.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type |

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Hydride Ion (from NaBH₄ or LiAlH₄) | Primary Alcohol |

| Cyanide Ion (from HCN) | Cyanohydrin |

Reductive Transformations to Unsaturated Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol without affecting the carbon-carbon double bond. This transformation yields the corresponding unsaturated alcohol, 2,3-dimethylpent-3-en-1-ol (B6242653). This chemoselectivity is a crucial aspect of the reactivity of α,β-unsaturated aldehydes.

Common reagents for this 1,2-reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as sources of hydride ions (H⁻), which function as the nucleophile in an addition reaction to the carbonyl carbon.

Table 2: Reagents for Selective Aldehyde Reduction

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 2,3-Dimethylpent-3-en-1-ol | 1,2-Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dimethylpent-3-en-1-ol | 1,2-Reduction |

The presence of methyl groups on the carbon-carbon double bond can accelerate the reduction process in certain catalytic systems. lew.ro

Oxidative Transformations to Unsaturated Carboxylic Acids

Aldehydes are readily oxidized to form carboxylic acids. This is a key distinguishing reaction from ketones, which are generally resistant to oxidation. For this compound, oxidation transforms the aldehyde moiety into a carboxylic acid group, resulting in the formation of 2,3-dimethylpent-3-enoic acid, while preserving the C=C double bond.

A wide range of oxidizing agents can accomplish this transformation, from strong oxidants to milder ones.

Table 3: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Description |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent. |

| Potassium Dichromate (K₂Cr₂O₇) | A strong oxidizing agent, typically used in acidic conditions. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | A mild oxidizing agent; a positive test (formation of a silver mirror) is characteristic of aldehydes. |

| Oxone | A mild and efficient oxidant for converting aldehydes to carboxylic acids. organic-chemistry.org |

| Iodine in aqueous NaOH | A metal-free catalytic system for the oxidation of aldehydes to carboxylic acids. rsc.org |

Alkene Reactivity: Carbon-Carbon Double Bond Transformations

The carbon-carbon double bond in this compound is also a site of reactivity, primarily undergoing electrophilic addition and participating in metal-catalyzed reactions.

Electrophilic Attack Mechanisms on the Olefinic System

The π-bond of the alkene serves as a source of electrons, making it nucleophilic and susceptible to attack by electrophiles. libretexts.org In this compound, the double bond is tetrasubstituted with methyl and ethyl groups, which are electron-donating. This increases the electron density of the double bond, enhancing its reactivity toward electrophiles. libretexts.org

The mechanism of electrophilic addition, such as with a hydrogen halide (H-X), typically involves two steps:

Formation of a Carbocation: The π-electrons of the double bond attack the electrophile (e.g., the H in H-Br), forming a new C-H bond. This results in the formation of a carbocation intermediate on the other carbon of the original double bond. According to Markovnikov's rule, the hydrogen adds to the carbon that results in the formation of the more stable carbocation. In this case, attack would lead to a stable tertiary carbocation.

Nucleophilic Attack: The halide anion (X⁻), acting as a nucleophile, attacks the positively charged carbocation, forming the final alkyl halide product. libretexts.org

Due to the substitution pattern, the addition of an electrophile to the C3-C4 double bond of this compound would proceed via the formation of a stable tertiary carbocation at the C3 position.

Palladium-Catalyzed Reactions of Enals

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Enals, including structures like this compound, are versatile substrates in these transformations. Palladium(0) catalysts can react with the alkene portion of the molecule in what is known as an oxidative addition step, initiating a catalytic cycle. youtube.com

One of the most well-known transformations is the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution. youtube.com While this typically involves an allylic leaving group, the principles of palladium's interaction with the π-system are relevant. Palladium-catalyzed cross-coupling reactions, in general, provide a powerful method for C-C bond formation. liu.edu These reactions often involve an oxidative addition of the catalyst to a substrate, followed by transmetalation and reductive elimination to yield the product and regenerate the catalyst. youtube.com The specific outcomes of palladium catalysis on this compound would depend on the reaction partners and conditions, but the presence of both an alkene and a carbonyl group offers multiple pathways for complex molecule synthesis.

Arylation Methodologies

The introduction of an aryl group onto the enal framework can be achieved through transition-metal catalysis, most notably with palladium. The regioselectivity of this reaction, determining whether arylation occurs at the α- or γ-position, is a significant challenge. For α,β-unsaturated carbonyl compounds, it is possible to direct the arylation to either the α-carbon (C2) or the γ-carbon (C5) by carefully selecting the ancillary ligands on the palladium catalyst. polyu.edu.hkchemrxiv.org

The general mechanism for palladium-catalyzed arylation involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by the formation of a palladium enolate. The subsequent reductive elimination step yields the arylated product and regenerates the catalyst. By tuning the steric and electronic properties of phosphine (B1218219) ligands, one can favor the formation of either the α- or γ-arylated product. polyu.edu.hkchemrxiv.org

Table 1: Potential Arylation Reactions of this compound This table presents hypothetical outcomes based on established palladium-catalyzed arylation methodologies.

| Arylating Agent | Catalyst System (Hypothetical) | Potential Product(s) | Regioselectivity |

| Phenyl iodide | Pd(OAc)₂ / Ligand A | 2-Phenyl-2,3-dimethylpent-3-enal | α-Arylation |

| 4-Methoxyphenyl bromide | Pd₂(dba)₃ / Ligand B | 5-(4-Methoxyphenyl)-2,3-dimethylpent-3-enal | γ-Arylation |

| Naphthyl triflate | Pd(PPh₃)₄ / Ligand C | Mixture of α- and γ-arylated products | Poor |

Double Bond Isomerization Phenomena

Isomerization in this compound can involve two primary phenomena: geometric (E/Z) isomerization around the C3=C4 double bond and positional isomerization (deconjugation) of the double bond.

Geometric Isomerization: The interconversion between E and Z isomers of α,β-unsaturated carbonyl compounds can often be induced photochemically. This process typically proceeds through the excitation of the molecule to a triplet π-π* state, which allows for rotation around the carbon-carbon bond before relaxing back to the ground state as a mixture of isomers. magadhmahilacollege.orgnih.gov

Positional Isomerization (Deconjugation): The migration of the double bond from the α,β-position to the β,γ-position (forming 2,3-dimethylpent-4-enal) is a less common process. Photochemical deconjugation can occur via photoenolization, particularly in the presence of a mild base. This involves the formation of a dienol intermediate, which can then be re-protonated at the α-carbon to yield the β,γ-unsaturated isomer. rsc.org

Conjugate Addition Chemistry (1,4-Addition) in α,β-Unsaturated Systems

The conjugated system in this compound makes the β-carbon (C4) electrophilic, allowing for nucleophilic attack in a process known as conjugate or 1,4-addition. libretexts.org This reaction is highly dependent on the nature of the nucleophile. "Soft" nucleophiles, such as organocuprates, thiols, and secondary amines, preferentially attack the β-carbon, leading to the 1,4-adduct. In contrast, "hard" nucleophiles, like organolithium reagents or Grignard reagents, tend to favor direct (1,2) addition at the more electrophilic carbonyl carbon. pressbooks.publibretexts.org

The mechanism of 1,4-addition involves the initial attack of the nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically at the α-carbon during workup, to yield the saturated carbonyl product. libretexts.orgfiveable.me

Table 2: Predicted Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Predicted Major Pathway | Product Structure after Protonation |

| Alkyl (soft) | (CH₃)₂CuLi | 1,4-Conjugate Addition | 2,3,4-Trimethylpentanal |

| Thiolate | PhSNa | 1,4-Conjugate Addition | 2,3-Dimethyl-4-(phenylthio)pentanal |

| Cyanide | NaCN | 1,4-Conjugate Addition | 2,3-Dimethyl-4-cyanopentanal |

| Amine | (CH₃)₂NH | 1,4-Conjugate Addition | 4-(Dimethylamino)-2,3-dimethylpentanal |

| Alkyl (hard) | CH₃Li | 1,2-Direct Addition | 2,3,4-Trimethylpent-4-en-2-ol |

| Hydride (hard) | LiAlH₄ | 1,2-Direct Addition | 2,3-Dimethylpent-3-en-1-ol |

Pericyclic Reactions and Rearrangements Involving the Enal Framework

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The conjugated π-system of this compound makes it a potential substrate for several types of pericyclic reactions, particularly sigmatropic rearrangements. wikipedia.org

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. libretexts.org For this compound, a plausible thermal or photochemical rearrangement is a libretexts.orgacs.org-hydride shift. This would involve the migration of a hydrogen atom from one of the C5 methyl groups to the carbonyl oxygen. This process proceeds through a six-electron, cyclic transition state, leading to the formation of a dienol intermediate, (2E,4E)-2,3-dimethylpenta-2,4-dien-1-ol. Such reactions are governed by the principles of orbital symmetry. libretexts.org

Another relevant libretexts.orglibretexts.org-sigmatropic rearrangement is the Claisen rearrangement, which involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org While this compound itself would not undergo a Claisen rearrangement, it could be the product of one, illustrating the synthetic pathways connected to this structural framework.

Free-Radical Chain Pathways in Rearrangements

Rearrangements can also be initiated through free-radical chain mechanisms. These reactions proceed through three distinct stages: initiation, propagation, and termination. masterorganicchemistry.com For this compound, a radical-induced isomerization could occur.

Initiation: A radical initiator (e.g., AIBN with heat, or light) generates a small number of radicals.

Propagation: A radical abstracts an allylic hydrogen from the C5 position of the enal, forming a resonance-stabilized allylic radical. This radical can then react with another molecule, for instance, H-Br, at a different position than the initial abstraction, leading to an isomerized product and regenerating the bromine radical to continue the chain. This can result in allylic rearrangement where the double bond shifts. masterorganicchemistry.com

Termination: Two radical species combine to end the chain reaction.

This pathway could facilitate the interconversion of constitutional isomers under specific radical-promoting conditions.

Photochemical Rearrangement Processes (e.g., Photoinduced Radical Smiles Rearrangement)

Photochemical energy can drive unique molecular rearrangements not accessible through thermal pathways. researchgate.net

The Photoinduced Radical Smiles Rearrangement is a specific type of intramolecular nucleophilic aromatic substitution that proceeds via a radical mechanism. nih.gov This rearrangement requires a specific molecular architecture: an aromatic ring activated by electron-withdrawing groups and a tether connecting it to a nucleophilic center, with a heteroatom linkage (e.g., ether, sulfonate, or sulfonamide). acs.orgccspublishing.org.cn The mechanism typically involves the generation of a radical that attacks the ipso-position of the aromatic ring, leading to the migration of the aryl group. nih.govmanchester.ac.uk

Given that this compound lacks the required activated aromatic ring system and heteroatom linker, it would not undergo a direct Photoinduced Radical Smiles Rearrangement.

However, the enal framework is susceptible to other photochemical processes. As discussed previously (Section 3.2.2.2), UV irradiation can induce E/Z isomerization and deconjugation. magadhmahilacollege.orgnih.gov Furthermore, α,β-unsaturated carbonyl compounds are known to undergo [2+2] photocycloaddition reactions, where two enal molecules could dimerize to form a cyclobutane (B1203170) ring. magadhmahilacollege.org

Influence of Steric and Electronic Factors on Enal Reactivity

Steric Hindrance from Alkyl Substituents

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of a reacting species. In this compound, the alkyl groups attached to the α-carbon (C-2) and β-carbon (C-3) create significant steric bulk, which plays a crucial role in directing the course of nucleophilic additions.

The molecule possesses a methyl group at the α-position and both a methyl and an ethyl group at the β-position. This substitution pattern presents considerable steric shielding to both potential sites of nucleophilic attack.

Attack at the Carbonyl Carbon (1,2-Addition): The methyl group at the α-position partially shields the carbonyl carbon. While aldehydes are generally less sterically hindered and more reactive than ketones, the presence of this α-substituent in this compound makes it more congested than simpler aldehydes like propenal or even crotonaldehyde. rsc.orgkhanacademy.org This congestion can raise the activation energy for a direct attack on the carbonyl carbon.

The level of steric hindrance in this compound can be contextualized by comparing its substitution pattern with that of less substituted enals.

| Compound Name | Structure | α-Substituents | β-Substituents | Relative Steric Hindrance |

|---|---|---|---|---|

| Propenal | CH₂=CHCHO | None | None | Low |

| Crotonaldehyde | CH₃CH=CHCHO | None | 1 (Methyl) | Moderate |

| This compound | CH₃CH₂C(CH₃)=C(CH₃)CHO | 1 (Methyl) | 2 (Methyl, Ethyl) | High |

Electronic Effects of Functional Groups

The electronic properties of this compound are dominated by the conjugated system formed by the C=C double bond and the C=O double bond, as well as the inductive effects of the alkyl substituents.

Conjugation and Resonance: The p-orbitals of the four atoms in the C₃-C₂-C₁=O backbone overlap to form a delocalized π-electron system. wikipedia.org This conjugation has two major consequences:

Polarization: The aldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect is transmitted through the conjugated system, a phenomenon known as the negative mesomeric effect (-M) or resonance effect. francis-press.comallen.in

This polarization can be represented by resonance structures, which show that a partial positive charge exists not only on the carbonyl carbon (C-1) but also on the β-carbon (C-3). youtube.com This makes both positions electrophilic and thus susceptible to attack by nucleophiles. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. The choice between 1,2-addition (at the carbonyl) and 1,4-addition (at the β-carbon) often depends on the "hardness" or "softness" of the nucleophile, a principle described by Hard and Soft Acid-Base (HSAB) theory. reddit.com

A summary of the primary electronic effects at play in this compound is presented below.

| Effect | Originating Group(s) | Mechanism | Impact on Reactivity |

|---|---|---|---|

| Negative Mesomeric (-M) | Aldehyde (-CHO) | π-electron withdrawal through conjugation | Creates electrophilic sites at C-1 and C-3 |

| Positive Inductive (+I) | Alkyl (Methyl, Ethyl) | σ-electron donation | Slightly reduces electrophilicity at C-1 and C-3; stabilizes the molecule |

Stereochemical Investigations of 2,3 Dimethylpent 3 Enal and Its Derivatives

Diastereoisomeric Forms: Erythro and Threo Designations

The terms erythro and threo are used to describe the relative stereochemistry of molecules that have two adjacent stereocenters. This nomenclature is derived from the structures of the four-carbon sugars erythrose and threose. In a Fischer projection, the erythro isomer has two identical or similar substituents on the same side, while the threo isomer has them on opposite sides.

For the compound 2,3-dimethylpent-3-enal, with the structure CHO-CH(CH₃)-C(CH₃)=CH-CH₃, there is only one chiral center, located at the C2 carbon. The C3 carbon, being part of a double bond, is sp² hybridized and not a stereocenter. Because the erythro and threo designations require the presence of two adjacent chiral centers to describe their relative orientation, these terms are not applicable to this compound.

Enantiomeric Forms: R and S Configurations

The C2 carbon atom in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH₃), an aldehyde group (-CHO), and a (E/Z)-methyl-1-propenyl group (-C(CH₃)=CHCH₃). This chirality means the molecule can exist as a pair of non-superimposable mirror images called enantiomers.

The absolute configuration of this stereocenter is assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment of Priorities:

Identify the four groups attached to the chiral center (C2).

Assign priority based on the atomic number of the atom directly bonded to the chiral center. The higher the atomic number, the higher the priority.

If there is a tie , move to the next atoms along the chain until a point of difference is found. Double bonds are treated as if the atom is bonded to two separate atoms.

The table below details the priority assignment for the groups attached to C2 of this compound.

| Priority | Group Attached to C2 | Justification for Priority Assignment |

| 1 | -CHO (Aldehyde) | The carbon is double-bonded to an oxygen and single-bonded to a hydrogen. It is treated as C-(O,O,H). Oxygen has a higher atomic number than carbon. |

| 2 | -C(CH |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons. For a molecule such as 2,3-Dimethylpent-3-enal, NMR is crucial for confirming its constitution and determining its stereochemistry.

Proton NMR (¹H NMR) Chemical Shift Analysis for Stereochemistry

In the case of the related compound, (E)-2-methylpent-2-enal, the aldehydic proton appears as a singlet at approximately 9.38 ppm. The vinyl proton is observed as a triplet of quartets at around 6.55 ppm, and the methyl group at the C2 position resonates at about 1.72 ppm. For this compound, one would expect the aldehydic proton to appear in a similar downfield region (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The chemical shifts of the methyl groups at C2 and C3, as well as the ethyl group at C3, would be critical in differentiating between the (E) and (Z) isomers. The spatial arrangement of these groups relative to the carbonyl group and the double bond would influence their magnetic environment, leading to unique chemical shifts that could be used for stereochemical assignment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Isomers

| Proton | Predicted δ (ppm) - (E)-isomer | Predicted δ (ppm) - (Z)-isomer | Multiplicity |

| -CHO | ~9.4 | ~9.5 | s |

| C2-CH₃ | ~1.7 | ~1.8 | s |

| C3-CH₃ | ~1.9 | ~1.7 | s |

| -CH₂CH₃ | ~2.2 | ~2.3 | q |

| -CH₂CH₃ | ~1.1 | ~1.1 | t |

Note: These are predicted values and would require experimental verification.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

The ¹³C NMR spectrum provides unambiguous evidence for the carbon framework of a molecule. For this compound, the carbonyl carbon would exhibit a characteristic resonance in the highly deshielded region of the spectrum, typically between 190 and 200 ppm for α,β-unsaturated aldehydes. The olefinic carbons (C2 and C3) would also have distinct chemical shifts, which would differ between the (E) and (Z) isomers. The remaining aliphatic carbons, including the two methyl groups and the ethyl group, would appear in the upfield region of the spectrum.

For instance, in (E)-2-methylpent-2-enal, the carbonyl carbon (C1) resonates at 195.0 ppm, while the olefinic carbons C2 and C3 appear at 145.3 ppm and 154.5 ppm, respectively. Similar patterns would be expected for this compound, allowing for the confirmation of the molecular structure.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) |

| C1 (-CHO) | 190-200 |

| C2 | 140-150 |

| C3 | 150-160 |

| C2-CH₃ | 10-20 |

| C3-CH₃ | 15-25 |

| C4 (-CH₂CH₃) | 20-30 |

| C5 (-CH₂CH₃) | 10-15 |

Note: These are predicted values and would require experimental verification.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the study of reaction mechanisms involving this compound, ESR could be employed to identify and characterize any radical intermediates that may form.

Although no specific ESR studies on this compound have been reported, the general methodology for studying α,β-unsaturated aldehydes would apply. Reactions such as autoxidation, polymerization, or certain photochemical reactions of this compound could proceed through radical pathways. ESR spectroscopy would be invaluable in trapping and identifying these transient species.

Computer Simulation of ESR Signals

The interpretation of complex ESR spectra is often aided by computer simulation. By simulating the spectrum based on theoretical hyperfine coupling constants of possible radical intermediates, it is possible to match the simulated spectrum with the experimental one, thereby confirming the identity of the radical species. For radical intermediates derived from this compound, simulation would be essential to resolve the hyperfine couplings from the various protons in the molecule and any other interacting nuclei.

Mass Spectrometry (MS) for Reaction Pathway Intermediates

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions. In the context of reaction mechanism studies, MS can be used to identify intermediates, byproducts, and final products, providing insights into the reaction pathway.

For this compound, mass spectral analysis would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of an α,β-unsaturated aldehyde. Common fragmentation pathways for such compounds include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. While the NIST WebBook contains a mass spectrum for the isomer 2,3-Dimethylpentanal, specific experimental data for this compound is not available. Analysis of reaction mixtures containing this compound by techniques like GC-MS would allow for the separation and identification of various components, helping to elucidate the reaction mechanism.

Electrochemical Characterization in Reaction Mechanism Studies

Electrochemical methods can provide valuable information about the redox properties of a molecule and can be used to study reaction mechanisms involving electron transfer steps. For an α,β-unsaturated aldehyde like this compound, techniques such as cyclic voltammetry could be used to determine its reduction and oxidation potentials.

The conjugated system in this compound is susceptible to electrochemical reduction. The mechanism of this reduction (e.g., one-electron or two-electron transfer, dimerization of radical anions) could be investigated by analyzing the voltammetric response under different conditions. While there are studies on the electrochemical behavior of α,β-unsaturated aldehydes in general, specific electrochemical data for this compound is not present in the reviewed literature. Such studies would be beneficial in understanding its reactivity in electron transfer processes.

Luminescence Spectroscopy for Mechanistic Insights

Luminescence spectroscopy, encompassing both fluorescence and phosphorescence, serves as a powerful, non-invasive technique for elucidating the mechanisms of chemical reactions by providing detailed information on the excited-state properties of molecules. For a compound like this compound, which contains an α,β-unsaturated carbonyl chromophore, these techniques can offer profound insights into its photochemical behavior, reaction pathways, and interactions with other chemical species. The study of luminescence provides data on the electronic transitions between different energy states, revealing the fate of the molecule after absorbing light.

The core of this analysis lies in understanding the n→π* and π→π* electronic transitions characteristic of the carbonyl and alkene groups in the α,β-unsaturated system. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁ or S₂). From this state, it can relax through several pathways, including non-radiative decay (internal conversion and vibrational relaxation) or radiative decay, which results in the emission of light. Fluorescence is the rapid emission of a photon from the S₁ state, while phosphorescence is a much slower emission from a triplet excited state (T₁), which is populated from the S₁ state via intersystem crossing (ISC). nih.gov

Mechanistic elucidation using luminescence spectroscopy often involves monitoring changes in emission intensity (quantum yield), emission wavelength, and excited-state lifetime. For instance, the interaction of this compound with catalysts or other reactants can be studied. The binding of a Lewis acid to the carbonyl oxygen, for example, can alter the energy levels of the molecule's frontier orbitals. nih.gov This interaction typically leads to a bathochromic (red) shift in the absorption and emission spectra, indicating a change in the electronic environment of the chromophore. nih.gov By observing these spectral shifts, one can characterize the formation of ground-state complexes and gain insight into the activation mechanism of the molecule in catalyzed reactions.

Furthermore, quenching experiments are invaluable for mechanistic studies. In these experiments, a second species (a quencher) is added to the solution, which deactivates the excited state of the luminescent molecule. The efficiency of this quenching process can reveal information about reaction kinetics, diffusion-controlled processes, and the nature of bimolecular interactions. If this compound were to participate in a photochemical reaction, such as a [2+2] cycloaddition, its excited-state lifetime would be a critical parameter, and luminescence quenching could be used to study the kinetics of the intermediate steps.

While many simple α,β-unsaturated carbonyl compounds are not strongly luminescent, often preferring to dissipate energy through non-radiative pathways, structural modifications or complexation can enhance emission. frontiersin.org The data obtained from such studies are typically presented in tables that summarize the key photophysical parameters.

The following table represents typical photophysical data that could be determined for an α,β-unsaturated aldehyde in different environments to probe mechanistic questions.

Interactive Data Table: Representative Photophysical Properties of an α,β-Unsaturated Aldehyde

| Solvent/Condition | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Notes |

| n-Hexane | 315 | 420 | 0.02 | 1.5 | Represents the molecule in a non-polar, non-interactive environment. |

| Acetonitrile | 322 | 435 | 0.01 | 1.1 | A polar aprotic solvent, showing a slight red shift due to solvent stabilization. |

| Methanol | 328 | 450 | < 0.01 | 0.8 | A polar protic solvent; hydrogen bonding can quench fluorescence. |

| Acetonitrile + 0.1 M ZnCl₂ | 345 | 480 | 0.05 | 2.5 | Coordination of a Lewis acid (ZnCl₂) causes a significant bathochromic shift and enhances emission. nih.gov |

Note: The data in this table are representative examples for illustrating the application of luminescence spectroscopy and are not experimentally determined values for this compound.

By analyzing such data, researchers can build a comprehensive picture of the excited-state behavior of this compound. This includes characterizing the nature of its excited states (S₁ and T₁), determining the rates of radiative and non-radiative decay, and quantifying how these properties are modulated by the molecular environment. This information is crucial for understanding reaction mechanisms, designing photochemical reactions, and controlling reaction outcomes.

Computational Chemistry and Theoretical Studies of 2,3 Dimethylpent 3 Enal

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. fiveable.mewikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including organic molecules like 2,3-Dimethylpent-3-enal. fu-berlin.deresearchgate.net DFT calculations can predict various molecular properties, such as optimized geometries, charge distributions, and spectroscopic parameters. fu-berlin.de

For this compound, DFT can be employed to determine key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, it provides insights into electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its behavior in chemical reactions.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to construct the molecular orbitals. fiveable.mewikipedia.org

For an unsaturated aldehyde like this compound, a variety of functionals and basis sets can be considered. The choice often involves a trade-off between accuracy and computational expense. youtube.com Hybrid functionals, such as B3LYP, are widely used for organic molecules as they often provide reliable results for geometries and energies. mdpi.com Pople-style basis sets, like 6-31G(d,p), or correlation-consistent basis sets, such as aug-cc-pVDZ, are common choices that provide a good description of the electronic structure. youtube.comstackexchange.com The selection should be guided by the specific property being investigated and validated against experimental data or higher-level computations when possible. nih.gov

Table 1: Commonly Used Basis Sets in DFT Calculations for Organic Molecules

| Basis Set Family | Description | Common Examples |

|---|---|---|

| Pople Style | Split-valence basis sets that are computationally efficient and widely used for organic molecules. reddit.com | 6-31G(d), 6-311+G(d,p) |

| Correlation-Consistent | Designed to systematically converge towards the complete basis set limit, offering high accuracy. stackexchange.com | cc-pVDZ, aug-cc-pVTZ |

| Karlsruhe | Robust and well-balanced basis sets suitable for a wide range of applications. | def2-SVP, def2-TZVP |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. smu.edunih.govmdpi.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and transition states, providing a comprehensive picture of the reaction pathway. smu.edu For reactions involving this compound, computational methods can help to distinguish between different possible mechanisms and to understand the factors that control the reaction's outcome.

Transition State Theory (TST) is a fundamental concept for understanding reaction rates. wikipedia.orgjohnhogan.infosolubilityofthings.com The transition state (TS) represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS is the activation energy (Ea). libretexts.org A lower activation energy corresponds to a faster reaction.

Computational methods can locate the geometry of the transition state, which is a first-order saddle point on the PES. wikipedia.org Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ibs.re.kr Once the TS is located, the activation energy can be calculated, providing a quantitative measure of the reaction barrier. libretexts.org Recently developed machine learning models have shown promise in predicting transition state structures much more rapidly than traditional quantum chemistry techniques. mit.edu

Beyond the activation energy, computational chemistry can be used to calculate important thermodynamic parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). wikipedia.orgnih.gov These parameters are derived from the Gibbs free energy of activation (ΔG‡) and provide deeper insight into the reaction mechanism. fiveable.me

The enthalpy of activation is related to the energy required to break and form bonds, while the entropy of activation reflects the change in disorder from the reactants to the transition state. wikipedia.orgnih.gov For example, a negative ΔS‡ often suggests an associative mechanism where two molecules come together in the transition state, leading to a more ordered system. acs.orgresearchgate.net Conversely, a positive ΔS‡ may indicate a dissociative mechanism. acs.orgresearchgate.net The calculation of these parameters is computationally demanding as it requires extensive sampling of the molecular configurations. acs.orgchemrxiv.org

Table 2: Hypothetical Thermodynamic Parameters for a Reaction of this compound

| Parameter | Value (Illustrative) | Interpretation |

|---|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | +25 kcal/mol | Overall barrier to reaction. |

| ΔH‡ (Enthalpy of Activation) | +20 kcal/mol | Energy required for bond changes. |

| TΔS‡ (Entropy of Activation Term at 298 K) | -5 kcal/mol | Indicates a more ordered transition state (associative mechanism). |

Many chemical reactions proceed through one or more reactive intermediates, which are short-lived species that are often difficult to detect experimentally. mdpi.com Computational methods provide a powerful means to characterize these fleeting intermediates. digitellinc.comnih.gov By calculating their optimized geometries, energies, and electronic structures, a more complete understanding of the reaction mechanism can be achieved. acs.org

For reactions involving this compound, computational studies can help to identify potential intermediates, such as enolates or carbocations, and to assess their stability. This information is crucial for understanding the step-by-step transformation from reactants to products.

Quantitative Structure-Activity Relationship (QSAR) Studies Pertaining to Enal Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For enals like this compound, QSAR models can be developed to predict their reactivity in various chemical transformations.

The development of a QSAR model involves several steps:

Data Set Collection : A series of enals with experimentally measured reactivity data is compiled.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity.

Model Validation : The predictive power of the model is rigorously assessed using internal and external validation techniques.

For α,β-unsaturated aldehydes, QSAR studies have been used to predict properties like their reactivity with biological nucleophiles and their genotoxicity. qsardb.orgresearchgate.netresearchgate.netacs.org Such models can be valuable tools for screening new compounds and for understanding the structural features that govern enal reactivity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Enal Reactivity

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO energy, Mulliken charges | Relates to electrophilicity and susceptibility to nucleophilic attack. |

| Topological | Molecular connectivity indices | Describes the branching and shape of the molecule. |

| Geometrical | Molecular surface area, volume | Reflects steric hindrance around the reactive sites. |

| Constitutional | Molecular weight, number of double bonds | Provides basic information about the molecular composition. |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

A comprehensive search of available scientific literature and chemical databases did not yield specific studies on the use of molecular dynamics (MD) simulations for the conformational analysis or reaction pathways of this compound. While computational chemistry is a powerful tool for investigating the behavior of molecules, it appears that dedicated MD studies on this particular compound have not been published or are not readily accessible in the public domain.

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, such simulations could theoretically provide valuable insights into:

Conformational Landscape: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This would involve analyzing the rotation around single bonds and the flexibility of the carbon chain.

Solvent Effects: Simulating how the presence of different solvents might influence the conformational preferences and reactivity of the molecule.

Reaction Mechanisms: Modeling the step-by-step pathway of chemical reactions involving this compound, including the identification of transition states and intermediate structures. This would be particularly relevant for understanding its reactivity as an α,β-unsaturated aldehyde.

Although no specific data tables or detailed research findings can be presented for this compound due to the absence of targeted research, the general principles of applying molecular dynamics to similar α,β-unsaturated aldehydes suggest that such studies would be a valuable endeavor. They would contribute to a deeper understanding of the structure-reactivity relationships of this and related compounds.

Future computational research could fill this knowledge gap by performing ab initio or classical molecular dynamics simulations on this compound. Such studies would likely involve the use of various force fields to model the interatomic potentials and could explore its behavior in both the gas phase and in solution. The results would be instrumental in predicting its chemical behavior and designing new synthetic applications.

Derivatization and Application of 2,3 Dimethylpent 3 Enal As a Synthetic Intermediate

Synthesis of Alkenols from 2,3-Dimethylpent-3-enal

The reduction of enals to their corresponding allylic alcohols is a well-established transformation in organic synthesis. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed for the 1,2-reduction of the aldehyde functional group, selectively preserving the carbon-carbon double bond to yield an unsaturated alcohol. For instance, the expected product from the reduction of this compound would be 2,3-dimethylpent-3-en-1-ol (B6242653).

Formation of Complex Organic Molecules using Enal Scaffolds

The enal functionality serves as a versatile scaffold in organic synthesis, capable of participating in a variety of carbon-carbon bond-forming reactions. These include Michael additions, aldol (B89426) condensations, and cycloadditions, which allow for the construction of more complex molecular architectures.

Despite the theoretical potential of this compound to act as a building block in such reactions, a review of available literature did not yield any specific examples of its use as a scaffold for the formation of more intricate organic molecules.

Exploration of this compound in Total Synthesis Initiatives

The total synthesis of natural products and other complex target molecules often relies on the strategic use of readily available and functionalized starting materials. Enals with specific substitution patterns can be crucial intermediates in these synthetic campaigns.

A comprehensive search for the application of this compound in any documented total synthesis initiatives proved unsuccessful. There are no published reports of its use as a precursor or key intermediate in the synthesis of a larger, more complex molecule.

Development of Novel Reagents and Catalysts Utilizing Enal Frameworks

The structural framework of organic molecules can sometimes be adapted for the development of new reagents or as a backbone for catalysts, particularly in asymmetric catalysis.

There is no information in the scientific literature to suggest that the this compound framework has been utilized for the development of novel reagents or catalysts.

Future Directions and Emerging Research Avenues

Chemo- and Regioselective Transformations of 2,3-Dimethylpent-3-enal

The presence of multiple reactive sites in this compound—the carbonyl group, the α,β-double bond, and the γ-allylic protons—makes it an interesting substrate for investigating chemo- and regioselective transformations. Future research will likely focus on developing highly selective methods to functionalize this molecule at specific positions.

One promising area is the exploration of asymmetric alkylation reactions . While the α-alkylation of α,β,γ,δ-unsaturated aldehydes has been demonstrated, achieving high regioselectivity can be challenging due to competing reaction pathways. rsc.orgresearchgate.net For this compound, the development of organocatalytic systems could enable the selective functionalization at the α- or γ-position by modulating the formation of enamine or dienamine intermediates, respectively. researchgate.net The steric hindrance imposed by the methyl groups at the 2- and 3-positions will play a crucial role in directing the regiochemical outcome.

Another avenue of interest is the selective reduction of either the carbon-carbon double bond or the carbonyl group. The selective hydrogenation of α,β-unsaturated aldehydes to yield either saturated aldehydes or unsaturated alcohols is a significant industrial process. acs.orgacs.orgtandfonline.com Designing heterogeneous catalysts that can differentiate between the C=C and C=O bonds in this compound, which is sterically more demanding than commonly studied substrates like cinnamaldehyde (B126680) or crotonaldehyde, would be a valuable contribution. acs.org

Furthermore, conjugate addition reactions , such as Michael additions, present a fertile ground for investigation. The development of catalysts that can facilitate the addition of various nucleophiles to the β-position of this compound with high stereocontrol is a key objective. mdpi.com The challenge will be to overcome the steric hindrance around the double bond.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods. matagujricollege.edu.inijesrr.orgnih.gov Future research on the synthesis of this compound will likely prioritize sustainability by focusing on atom economy, the use of renewable feedstocks, and the reduction of waste. ijesrr.org

One potential sustainable route could be the aerobic oxidative dehydrogenation of the corresponding saturated aldehyde, 2,3-dimethylpentanal. This approach, which uses molecular oxygen as the oxidant, offers a green alternative to traditional methods that rely on stoichiometric and often hazardous oxidizing agents. researchgate.net

Another promising direction is the application of biocatalysis . Ene-reductases, for instance, have been employed in the asymmetric reduction of C=C bonds in enals. acs.org The reverse reaction, a biocatalytic dehydrogenation, could be a future pathway for the synthesis of this compound and other similar compounds. The use of enzymes could offer high selectivity under mild reaction conditions. acs.org

The development of one-pot synthesis methodologies from simple, readily available starting materials would also align with the goals of sustainable chemistry. For example, a tandem reaction sequence starting from simple aldehydes and ketones could be envisioned, minimizing purification steps and solvent usage. organic-chemistry.org

Advanced Catalytic Systems for Enal Reactions

The development of novel and highly efficient catalytic systems will be paramount to unlocking the full synthetic potential of this compound. Research in this area is expected to focus on both organocatalysis and transition-metal catalysis.

In the realm of organocatalysis , chiral secondary amines, such as derivatives of proline, are known to activate α,β-unsaturated aldehydes towards a variety of asymmetric transformations through the formation of chiral iminium and enamine intermediates. researchgate.net For this compound, the design of sterically demanding organocatalysts that can accommodate the substituted framework of the enal will be crucial for achieving high enantioselectivity in reactions like Michael additions and cycloadditions. mdpi.com

N-Heterocyclic carbenes (NHCs) represent another powerful class of organocatalysts. They can be employed in a variety of transformations of enals, including hydroxylation and acylation reactions. acs.org Investigating the reactivity of this compound under NHC catalysis could lead to the discovery of novel reaction pathways.

In transition-metal catalysis , the development of catalysts for asymmetric hydrogenation and hydroformylation will be of significant interest. For instance, chiral rhodium or ruthenium complexes could be explored for the enantioselective hydrogenation of the C=C double bond. iosrjournals.org Moreover, advanced catalytic systems for reactions such as asymmetric carbonyl-ene reactions could provide access to valuable chiral building blocks from this compound. magtech.com.cn

The following table summarizes potential advanced catalytic systems and their applications for this compound:

| Catalytic System | Potential Reaction | Desired Outcome |

| Chiral Proline Derivatives | Asymmetric Michael Addition | Enantioselective C-C bond formation |

| N-Heterocyclic Carbenes | Asymmetric Hydroxylation | Synthesis of chiral β-hydroxy esters |

| Chiral Rhodium Complexes | Asymmetric Hydrogenation | Enantioselective synthesis of saturated aldehydes |

| Chiral BINOL-Ti(IV) Complexes | Asymmetric Carbonyl-Ene Reaction | Synthesis of chiral homoallylic alcohols |

Theoretical Predictions for Novel Reactivity Profiles

Computational chemistry and theoretical studies are becoming increasingly important in predicting and understanding chemical reactivity. nih.govresearchgate.net For this compound, theoretical predictions can provide valuable insights into its electronic structure, conformational preferences, and the transition states of potential reactions.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of various transformations, such as cycloaddition reactions or nucleophilic additions. mit.edunih.gov These calculations can help in understanding the factors that govern the chemo-, regio-, and stereoselectivity of these reactions. For example, computational studies could elucidate the influence of the methyl substituents on the orbital energies of the enal system and predict the most favorable sites for nucleophilic or electrophilic attack. semanticscholar.orgdntb.gov.ua

Furthermore, computational screening of potential catalysts can accelerate the discovery of new and efficient catalytic systems. semanticscholar.org By modeling the interaction of this compound with different catalysts, it is possible to predict which catalysts are most likely to provide high levels of activation and stereocontrol. This in silico approach can help to rationalize experimental findings and guide the design of future experiments.

The following table outlines potential areas of investigation using theoretical predictions for this compound:

| Theoretical Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanisms of cycloadditions | Activation energies and transition state geometries |

| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations in different solvents |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst-substrate interactions | Binding energies and origins of stereoselectivity |

Q & A

Q. What are the validated analytical methods for quantifying 2,3-Dimethylpent-3-enal in complex matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used due to its volatility. Column selection (e.g., DB-5MS) and ionization parameters (EI at 70 eV) optimize separation and detection. Internal standards like deuterated analogs improve quantification accuracy. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, focusing on alkene proton shifts (δ 4.5–5.5 ppm) and aldehyde proton signals (δ 9–10 ppm) .

Q. How can synthetic routes for this compound be optimized for reproducibility?

Methodological Answer: Aldol condensation of isobutyraldehyde and crotonaldehyde under acidic catalysis (e.g., H₂SO₄) is common. Monitor reaction kinetics using in-situ FTIR to track carbonyl intermediate formation. Optimize temperature (80–100°C) and solvent polarity (e.g., toluene) to minimize side products like diastereomers. Purification via fractional distillation (BP ~140–150°C) ensures >95% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Store under nitrogen at 4°C to inhibit peroxide formation. Waste disposal requires neutralization with sodium bicarbonate before incineration. Acute toxicity studies (LD₅₀ in rodents) recommend a maximum airborne exposure limit of 50 ppm .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer: Computational studies (DFT at B3LYP/6-31G*) reveal that the electron-deficient β-carbon of the aldehyde group acts as a dienophile. Substituent effects (methyl groups at C2/C3) increase steric hindrance, reducing reaction rates with electron-rich dienes. Experimental validation via kinetic isotope effects (KIE) and HPLC monitoring of endo/exo adduct ratios is essential .

Q. What environmental degradation pathways dominate for this compound, and how can they be modeled?

Methodological Answer: Photolysis (λ = 290–320 nm) generates hydroxyl radicals, leading to fragmentation into acetone and formaldehyde. Use EPA EPI Suite to predict half-life in aquatic systems (t₁/₂ ~48 hrs). Aerobic biodegradation assays with Pseudomonas spp. show 60% degradation in 72 hrs under OECD 301F guidelines. Model persistence using QSAR with log Kow = 1.8 .

Q. How does this compound interact with olfactory receptors, and what molecular dynamics (MD) approaches elucidate this mechanism?

Methodological Answer: Docking simulations (AutoDock Vina) identify binding pockets in OR1A1 receptors. MD trajectories (GROMACS) reveal hydrogen bonding between the aldehyde group and Lys259 residue. Validate via calcium imaging in HEK293 cells expressing OR1A1, with EC₅₀ ~10 μM. Compare with mutagenesis studies to confirm key residues .

Key Considerations for Experimental Design

- Contradictions in Data : Discrepancies in reported boiling points (e.g., 140–150°C vs. 142–145°C) may arise from impurities or column calibration differences. Always cross-reference purity assays .

- Stereochemical Challenges : Methyl group positioning affects reactivity. Use chiral GC columns (e.g., β-cyclodextrin) to resolve enantiomers in synthetic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.